1,3-Bis((phenylsulphonyl)methyl)urea
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Overview
Description
1,3-Bis((phenylsulphonyl)methyl)urea is an organic compound with the molecular formula C15H16N2O5S2 It is characterized by the presence of two phenylsulphonyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis((phenylsulphonyl)methyl)urea can be synthesized through a multi-step process involving the reaction of phenylsulphonyl chloride with urea under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((phenylsulphonyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The phenylsulphonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulphonyl groups can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulphonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis((phenylsulphonyl)methyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1,3-Bis((phenylsulphonyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulphonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways by altering the function of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis((phenylsulphonyl)methyl)thiourea: Similar structure but with a thiourea backbone.
1,3-Bis((phenylsulphonyl)methyl)guanidine: Contains a guanidine group instead of urea.
1,3-Bis((phenylsulphonyl)methyl)carbamate: Features a carbamate group in place of urea.
Uniqueness
1,3-Bis((phenylsulphonyl)methyl)urea is unique due to its specific urea backbone, which imparts distinct chemical and biological properties. The presence of phenylsulphonyl groups enhances its reactivity and potential for various applications compared to similar compounds with different backbones.
Properties
CAS No. |
76965-49-6 |
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Molecular Formula |
C15H16N2O5S2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,3-bis(benzenesulfonylmethyl)urea |
InChI |
InChI=1S/C15H16N2O5S2/c18-15(16-11-23(19,20)13-7-3-1-4-8-13)17-12-24(21,22)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |
InChI Key |
LXVYBJVWOGJFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CNC(=O)NCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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